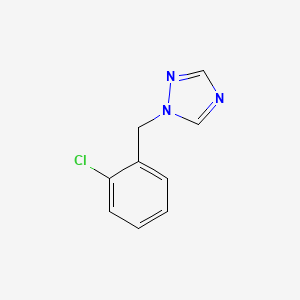

1-(2-氯苄基)-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole, was synthesized and characterized by elemental analysis, IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction . The synthesis involved a common three-step procedure from 5-chloro-8-hydroxyquinoline using O-propargylation reaction/copper-catalyzed 1,3-dipolar cycloaddition sequence .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 17.201 Å, b = 5.873 Å, c = 24.791 Å, α = 67.410(10)°, β = 74.083 . In the crystal packing, no classic hydrogen bonds are found, but C–H···π interactions are present between the molecules .科学研究应用

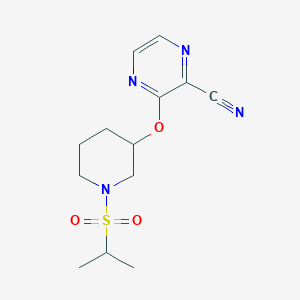

- Application : 1-(2-Chlorobenzyl)-1,2,4-triazole serves as a precursor for synthesizing organosilicon derivatives. Researchers have developed an efficient procedure for preparing 1,2,3-triazole derivatives by 1,3-dipolar cycloaddition of benzyl halides, sodium azide, and propargyl alcohol over Cu–Co/ZSM-5 bimetallic nanocatalyst in aqueous media. These derivatives can contain organosilylvinyl substituents and bulky organosilicon groups .

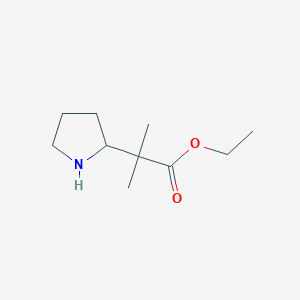

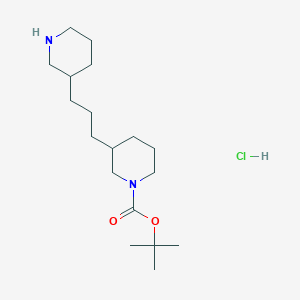

- Application : 1-(2-Chlorobenzyl)-1,2,4-triazole can serve as a building block for synthesizing piperidine derivatives. For example, it can be used to prepare 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide, which may have biological activity.

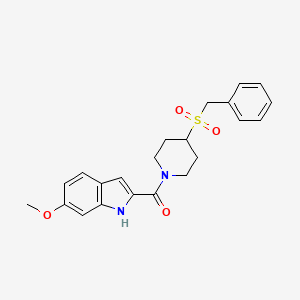

- Application : The copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) reaction involving azides and terminal alkynes for 1,4-disubstituted 1,2,3-triazole derivatives is an example of click chemistry. Researchers explore the use of 1-(2-Chlorobenzyl)-1,2,4-triazole in such reactions .

Organosilicon Chemistry

Piperidine Derivatives

Catalysis and Click Chemistry

未来方向

The future directions for research on 1-(2-Chlorobenzyl)-1,2,4-triazole could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it could be interesting to investigate its potential as a pharmaceutical agent . Further studies could also explore its physical and chemical properties, safety and hazards, and potential environmental impact .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFZNRIKPGJUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)

![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)